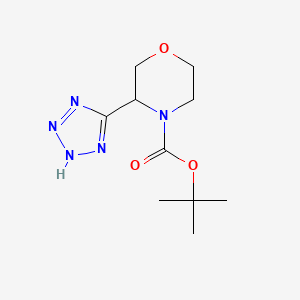
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthetic Applications and Environmental Impact
Environmental Occurrence and Fate of Synthetic Antioxidants :Synthetic phenolic antioxidants, including tert-butylated compounds, have been widely used to prevent oxidative reactions in various products. Studies highlight their environmental occurrence, human exposure, and potential toxicity, suggesting a need for developing novel antioxidants with lower environmental impact (Liu & Mabury, 2020).
Environmental Water Pollution and Ecotoxicity :The review on 4-tert-Octylphenol, a degradation product of non-ionic surfactants and raw material in industrial applications, discusses its biodegradability, toxic degradation products, and the endocrine-disrupting potential, highlighting the challenge in removing such compounds from environmental waters (Olaniyan et al., 2020).
Pharmacological Significance
Tetrazole in Medicinal Chemistry :Tetrazole derivatives exhibit a broad spectrum of biological activities, including anticancer, antimalarial, and anti-inflammatory effects. Tetrazole, acting as a bioisostere for the carboxylic acid group, has been utilized to enhance drug lipophilicity and bioavailability, reducing side effects (Patowary et al., 2021).
Antibacterial Activity of Tetrazole Hybrids :Tetrazole hybrids have shown considerable antibacterial properties, particularly against drug-resistant pathogens. The review discusses the structure-activity relationship of these compounds, providing insights into designing more effective antibacterial agents (Gao et al., 2019).
Biodegradation and Environmental Remediation
Microbial Degradation of Fuel Additives :The microbial degradation of methyl tert-butyl ether (MTBE) and tert-butyl alcohol (TBA) in the subsurface is reviewed, emphasizing the biodegradability under various redox conditions and the challenges in bioremediation of such compounds (Schmidt et al., 2004).
Decomposition of MTBE with Hydrogen in Plasma Reactors :The study presents a novel approach for decomposing methyl tert-butyl ether by adding hydrogen in a cold plasma reactor, offering an alternative method for converting MTBE into less harmful compounds (Hsieh et al., 2011).
Propiedades
IUPAC Name |
tert-butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N5O3/c1-10(2,3)18-9(16)15-4-5-17-6-7(15)8-11-13-14-12-8/h7H,4-6H2,1-3H3,(H,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLMQFGGRRFIIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC1C2=NNN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N5O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 3-(2H-tetrazol-5-yl)morpholine-4-carboxylate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



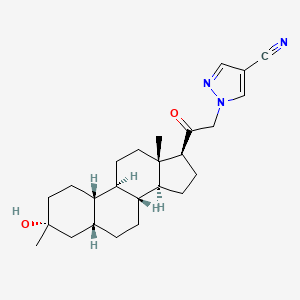

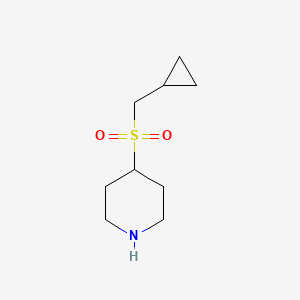
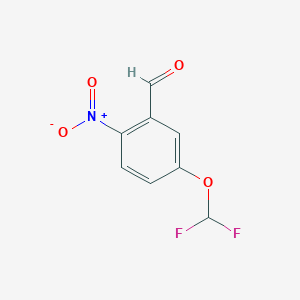
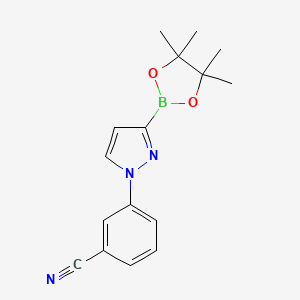
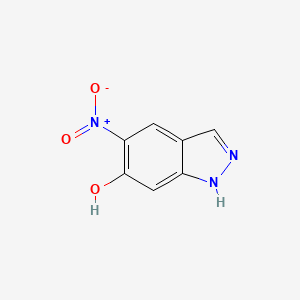
![Methyl 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxylate](/img/structure/B1405398.png)
![(1-Tosyl-1H-pyrrolo[2,3-b]pyridin-2-yl)boronic acid](/img/structure/B1405399.png)
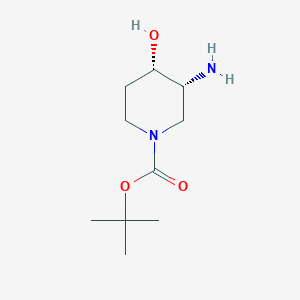
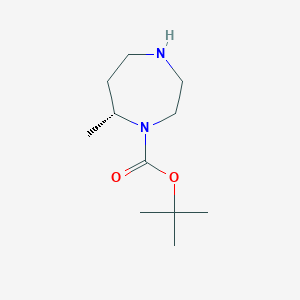
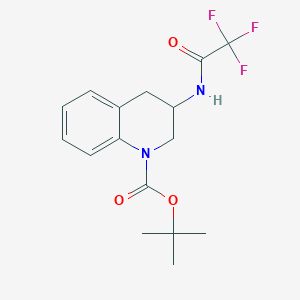
![2-(3-Iodo-1H-indazol-5-yl)spiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B1405403.png)
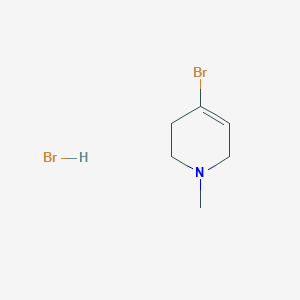
![2-(2,6-Dichlorophenyl)-1H-pyrazolo[4,3-c]pyridin-3(2H)-one](/img/structure/B1405406.png)